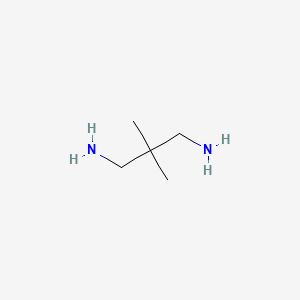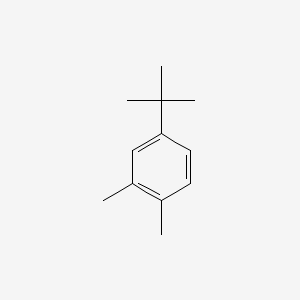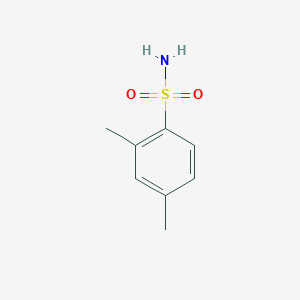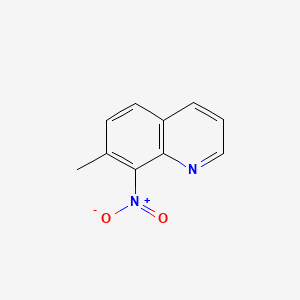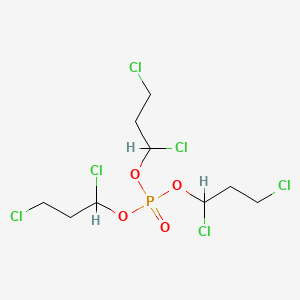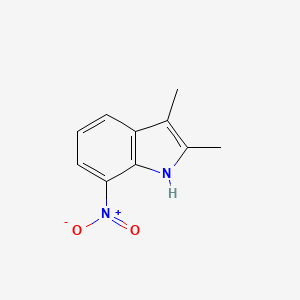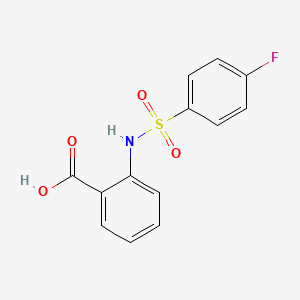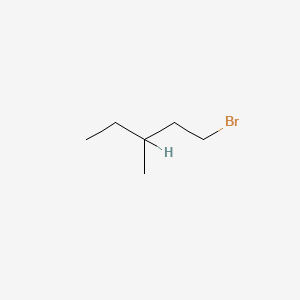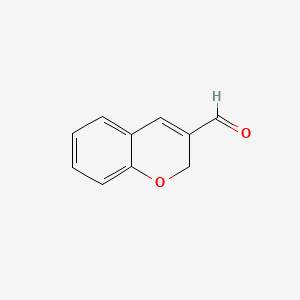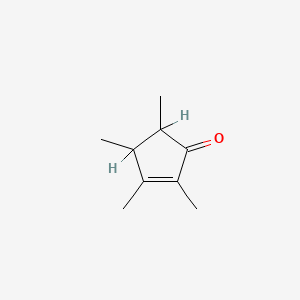
Palladium(II) bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium(II) bromide, also known as palladium bromide, is an inorganic compound composed of the elements palladium and bromine. It is an off-white crystalline powder, which is insoluble in water and soluble in aqueous solutions of acids and alkalis. It has a variety of applications in scientific research, including as a catalyst in organic synthesis, as a reagent in inorganic synthesis, and as a source of palladium ions for biochemical assays.
科学的研究の応用
1. Complex Formation and Spectra Analysis
Palladium(II) bromide forms stable complexes with different ligands, which have been analyzed for their stability constants and spectral properties. For instance, Elding (1972) studied the stabilities and spectra of this compound aqua complexes, providing insights into their behavior in different wavelengths and conditions (Elding, 1972).
2. Antibacterial Activity
Research has shown that this compound complexes exhibit significant antibacterial activities against both gram-positive and gram-negative bacteria. Nadeem et al. (2010) synthesized this compound complexes with thioamides and demonstrated their antibacterial efficacy (Nadeem et al., 2010).
3. Catalytic Applications
This compound is widely used as a catalyst in various chemical reactions. For example, its complexes have been applied in Heck coupling reactions to produce stilbenes efficiently (Gümgüm et al., 2007). Moreover, it has been used in cyanation reactions, demonstrating its versatility as a catalyst in organic synthesis (Takanami et al., 2005).
4. Extraction and Separation Techniques
This compound plays a crucial role in extraction and separation processes. Alizadeh et al. (2002) explored its transport through a bulk liquid membrane using hexadecylpyridinium as a carrier, achieving high transport efficiency for palladium(II) (Alizadeh et al., 2002).
5. Spectrophotometric Determination
This compound complexes can be spectrophotometrically determined, as shown in studies where it reacts with various agents to form detectable complexes useful in analytical chemistry (Dalziel et al., 1969).
作用機序
Target of Action
Palladium(II) bromide, with the chemical formula PdBr2 , is an inorganic compound of palladium and bromine . It primarily targets carbon monoxide (CO) and oxygen (O2) in the process of CO oxidation .
Mode of Action
This compound complexes interact with their targets through a series of complex reactions. According to quantum chemical modeling, this compound complexes most likely occur as Pd(AN)(CO)Br2 (where AN is acetonitrile), Pd(CO)2Br2 , and [Pd(CO)Br3]− . These neutral complexes can be highly catalytically active in the CO oxidation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of carbon monoxide . The insertion of O2 into the Pd-H bond in the hydride complexes is the rate-limiting step of the CO oxidation reaction . The presence of iron (II) phthalocyaninate in the reaction system causes a noticeable decrease in the activation energy of regeneration of the Pd II complexes due to more efficient activation of O2 .
Result of Action
The primary result of this compound’s action is the catalysis of CO oxidation . This can have significant implications in various industrial processes. Additionally, some studies suggest potential anticancer activity of palladium(II) complexes, with effects on cell death mechanisms and antioxidant defense .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other compounds and the solvent used. For instance, the presence of iron (II) phthalocyaninate in the reaction system can decrease the activation energy of regeneration of the Pd II complexes . Additionally, this compound dissolves when heated in acetonitrile, suggesting that the solvent environment can impact its action .
Safety and Hazards
生化学分析
Biochemical Properties
Palladium(II) bromide plays a significant role in biochemical reactions, particularly in catalysis. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can form complexes with thioamides, which are sulfur-containing compounds. These complexes have been shown to exhibit antibacterial activity against both gram-positive and gram-negative bacteria . The interaction between this compound and thioamides involves coordination through sulfur atoms, leading to the formation of stable complexes that can disrupt bacterial cell function.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, this compound complexes have been shown to inhibit the growth of certain bacterial cells by interfering with their metabolic processes . This inhibition is likely due to the disruption of essential enzymes and proteins involved in bacterial metabolism, leading to cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form coordination complexes with biomolecules. This compound can bind to sulfur-containing ligands, such as thioamides, through coordination bonds. This binding can lead to the inhibition or activation of enzymes, depending on the nature of the interaction. For instance, this compound complexes with thioamides have been shown to inhibit bacterial enzymes, leading to antibacterial effects
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive substances. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used as a catalyst or antibacterial agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antibacterial activity. At high doses, it can become toxic and cause adverse effects. Studies have shown that high doses of this compound can lead to toxicity in animal models, affecting various organs and systems. It is important to determine the threshold levels at which this compound transitions from being beneficial to toxic .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its catalytic activity. It can interact with enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. For example, this compound can catalyze carbonylation and cross-coupling reactions, which are important in organic synthesis and metabolic pathways . These catalytic activities can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through various transport mechanisms, including passive diffusion and active transport. Once inside the cell, it can bind to specific proteins or organelles, influencing its localization and accumulation. These interactions can affect the overall activity and function of this compound within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound complexes with thioamides have been shown to localize in the cytoplasm and nucleus of bacterial cells, where they exert their antibacterial effects
特性
| { "Design of the Synthesis Pathway": "The synthesis of Palladium(II) bromide can be achieved through the reaction of Palladium(II) acetate with Hydrogen bromide gas.", "Starting Materials": ["Palladium(II) acetate", "Hydrogen bromide gas"], "Reaction": [ "Add Palladium(II) acetate to a round-bottom flask", "Pass Hydrogen bromide gas through the flask containing Palladium(II) acetate", "Heat the mixture to 70-80°C and continue passing Hydrogen bromide gas for 4-6 hours", "Cool the mixture to room temperature and filter the precipitated Palladium(II) bromide", "Wash the obtained Palladium(II) bromide with diethyl ether and dry it in a vacuum desiccator" ] } | |
CAS番号 |
13444-94-5 |
分子式 |
Br2Pd |
分子量 |
266.23 g/mol |
IUPAC名 |
palladium(2+);dibromide |
InChI |
InChI=1S/2BrH.Pd/h2*1H;/q;;+2/p-2 |
InChIキー |
INIOZDBICVTGEO-UHFFFAOYSA-L |
SMILES |
Br[Pd]Br |
正規SMILES |
[Br-].[Br-].[Pd+2] |
その他のCAS番号 |
13444-94-5 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



